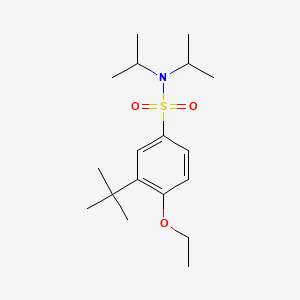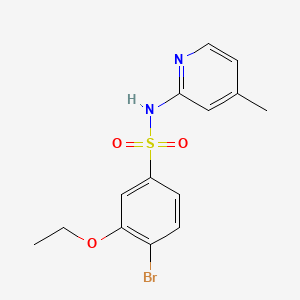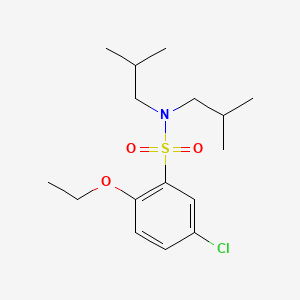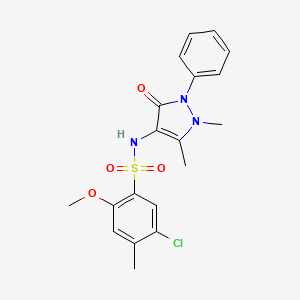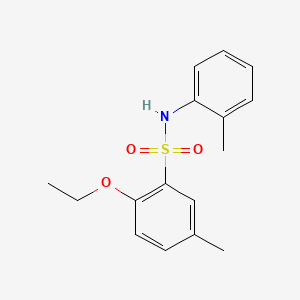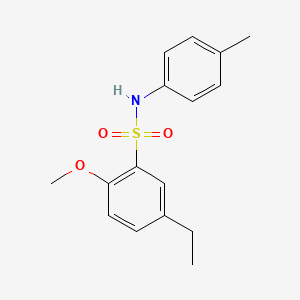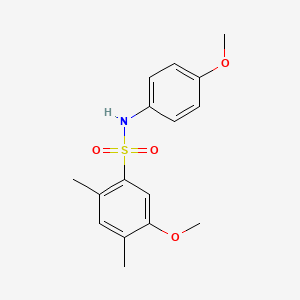
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as TBNIM, is a chemical compound that has been widely used in scientific research. TBNIM has been found to have various biochemical and physiological effects on living organisms, making it a valuable tool for studying different biological processes.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves the inhibition of the activity of different enzymes by binding to their active sites. 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been found to be a potent inhibitor of protein kinases, which play a crucial role in the regulation of different cellular processes. By inhibiting the activity of protein kinases, 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can affect different signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been found to have various biochemical and physiological effects on living organisms. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been found to be effective in reducing inflammation and oxidative stress, which are associated with different diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in lab experiments is its potency as an enzyme inhibitor. 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been found to be effective in inhibiting the activity of various enzymes at low concentrations, making it a valuable tool for studying different biological processes. However, one of the limitations of using 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for the use of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in scientific research. One potential area of research is the development of new drugs based on 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, which may have better efficacy and fewer side effects than existing drugs. Another area of research is the study of the role of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in different signaling pathways and its potential use in the treatment of different diseases, including cancer and neurodegenerative disorders. Finally, the development of new methods for synthesizing 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole may lead to the production of more potent and selective enzyme inhibitors.
Synthesis Methods
The synthesis of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves several steps, including the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in its pure form.
Scientific Research Applications
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been extensively used in scientific research as a tool for studying different biological processes. It has been found to be effective in inhibiting the activity of various enzymes, including protein kinases and phosphatases. 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been used to study the role of different signaling pathways in the regulation of cellular processes.
properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-6-24-13-8-7-12(16(3,4)5)9-14(13)25(22,23)18-11(2)17-10-15(18)19(20)21/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEJVDBOEXOSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

